molecular formula C14H11IN2O3 B6053591 3-iodo-N-(2-methyl-3-nitrophenyl)benzamide

3-iodo-N-(2-methyl-3-nitrophenyl)benzamide

Cat. No.: B6053591
M. Wt: 382.15 g/mol
InChI Key: HGZRENUNBBJGGV-UHFFFAOYSA-N
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Description

3-iodo-N-(2-methyl-3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom, a nitro group, and a methyl group attached to a benzamide core

Properties

IUPAC Name

3-iodo-N-(2-methyl-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O3/c1-9-12(6-3-7-13(9)17(19)20)16-14(18)10-4-2-5-11(15)8-10/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZRENUNBBJGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(2-methyl-3-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the meta position.

    Iodination: The nitrated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom.

    Amidation: The iodinated nitro compound is then reacted with benzoyl chloride in the presence of a base, such as pyridine or triethylamine, to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(2-methyl-3-nitrophenyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

    Substitution: Products with different functional groups replacing the iodine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

3-iodo-N-(2-methyl-3-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-iodo-N-(2-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom may facilitate binding to certain proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-N-(2-methylphenyl)benzamide
  • 3-iodo-N-(3-nitrophenyl)benzamide
  • 3-iodo-N-(2-methyl-4-nitrophenyl)benzamide

Uniqueness

3-iodo-N-(2-methyl-3-nitrophenyl)benzamide is unique due to the specific positioning of the iodine, nitro, and methyl groups on the benzamide core This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds

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